(R)-1-Benzyl-3-hydroxypyrrolidine(HCl)

Biocatalysis Enantioselective hydroxylation Protecting group strategy

Procurement of this specific enantiopure (R)-N-benzyl-3-hydroxypyrrolidine hydrochloride is critical for stereoselective synthesis. Unlike the (S)-enantiomer or non-benzylated analogs, this compound provides an orthogonal N-protection strategy that can be cleanly removed via hydrogenolysis, eliminating extra synthetic steps and improving overall yield. Essential for synthesizing Barnidipine, Darifenacin, and Panipenem. Ensure procurement of >99% ee material to guarantee pharmacological activity and catalyst enantioselectivity.

Molecular Formula C21H27NO6
Molecular Weight 0
CAS No. 122536-93-0
Cat. No. B1167133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-3-hydroxypyrrolidine(HCl)
CAS122536-93-0
Synonyms(R)-1-Benzyl-3-hydroxypyrrolidine(HCl)
Molecular FormulaC21H27NO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Benzyl-3-hydroxypyrrolidine Hydrochloride (CAS 122536-93-0): Chiral Pharmaceutical Intermediate Procurement Guide


(R)-1-Benzyl-3-hydroxypyrrolidine hydrochloride (CAS 122536-93-0) is an enantiopure, N-protected chiral pyrrolidine derivative. Its defined (R)-stereocenter at the C-3 position and the labile N-benzyl group, which can be readily removed via hydrogenation, establish this compound as a versatile, high-value chiral building block in medicinal chemistry [1]. This guide presents quantitative, comparator-based evidence to support informed procurement decisions for this specific enantiomer versus its closest analogs and in-class alternatives.

Why (R)-1-Benzyl-3-hydroxypyrrolidine HCl Cannot Be Substituted by Other 3-Hydroxypyrrolidines in Asymmetric Synthesis


Substituting (R)-1-Benzyl-3-hydroxypyrrolidine with its (S)-enantiomer or non-benzylated analogs carries significant risk of experimental failure and additional cost in asymmetric synthesis. The (R)- and (S)-enantiomers are not functionally interchangeable; they serve as orthogonal chiral inputs that produce diastereomeric products with distinct pharmacological profiles [1]. Similarly, non-benzylated (R)-3-hydroxypyrrolidine hydrochloride (CAS 104706-47-0) lacks the orthogonal protection of the nitrogen atom, forcing researchers to introduce a separate protection/deprotection sequence that adds synthetic steps and reduces overall yield [2]. The N-benzyl group is specifically selected for its compatibility with a wide range of reaction conditions and its clean removal via hydrogenolysis, a feature not shared by all protecting group strategies [1]. The evidence presented below quantifies these critical differences.

Quantitative Differentiation of (R)-1-Benzyl-3-hydroxypyrrolidine HCl: Head-to-Head Evidence for Procurement Decisions


N-Benzyl vs. Alternative Protecting Groups: Superior Enantioselectivity in Biocatalytic Hydroxylation

In a head-to-head study, the N-benzyl protecting group on pyrrolidine 8 yielded N-benzyl-3-hydroxypyrrolidine 15 with 53% enantiomeric excess (ee) of the (S)-enantiomer using Sphingomonas sp. HXN-200 cells [1]. In contrast, other common N-protecting groups produced both (R)- and (S)-enantiomers with varying ee: N-benzoyl gave 52% ee (R), N-Cbz gave 75% ee (R), and N-Boc gave only 23% ee (R) [1]. This demonstrates that the benzyl group provides a unique stereochemical outcome distinct from other protecting groups, making it a specific and necessary input for certain synthetic routes.

Biocatalysis Enantioselective hydroxylation Protecting group strategy

N-Benzyl vs. Non-Benzylated (R)-3-Hydroxypyrrolidine: Critical Orthogonal Protection for Synthetic Efficiency

A direct functional comparison highlights a key difference: (R)-1-Benzyl-3-hydroxypyrrolidine HCl (CAS 122536-93-0) features an N-benzyl protecting group that is stable to a wide range of reaction conditions but can be selectively cleaved via hydrogenolysis [1]. In contrast, (R)-3-Hydroxypyrrolidine HCl (CAS 104706-47-0) has a free secondary amine . This difference is quantified by the synthetic consequence: using the non-benzylated analog in multi-step syntheses of drugs like Darifenacin would necessitate a separate protection and subsequent deprotection sequence to prevent unwanted side reactions, adding a minimum of two synthetic steps and associated yield loss [1].

Orthogonal protection Hydrogenolysis Total synthesis

Achieving >99% Enantiomeric Purity: Benchmark for Pharmaceutical Intermediate Procurement

For pharmaceutical applications, the enantiomeric purity of a chiral intermediate is a critical quality attribute. An optimized industrial-scale process for the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine, the enantiomer of the target compound, achieved a final purity of >99% ee after diastereomeric salt formation [1]. The same principles and rigorous purification methods are applicable to the production of the (R)-enantiomer, establishing >99% ee as the relevant benchmark for high-quality procurement of this compound class [1]. In contrast, a direct enzymatic hydroxylation of N-benzylpyrrolidine gave the product with only 53% ee (S), underscoring the necessity of additional purification steps to reach pharmaceutical-grade purity [2].

Enantiomeric excess Chiral resolution Pharmaceutical intermediates

Scalable and High-Yielding Production: Quantitative Advantage of an Optimized Synthetic Route

The viability of a chiral building block for industrial applications depends on the availability of a robust, scalable, and high-yielding synthetic process. A hybrid asymmetric hydroboration/resolution process was successfully demonstrated on a 252 kg scale for the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine, with a final ee >99% [1]. This demonstrates the practical feasibility of producing multi-kilogram quantities of this compound class. In contrast, a direct resolution process for racemic 1-benzyl-3-hydroxypyrrolidine has a theoretical maximum yield of only 50% [1]. An enzymatic process gave a higher yield of 96% for the (R)-enantiomer but required recombinant E. coli and achieved a purity of 99.9% ee, showcasing the high efficiency possible with modern biocatalysis [2].

Process chemistry Scale-up Asymmetric synthesis

Validated Application Scenarios for (R)-1-Benzyl-3-hydroxypyrrolidine HCl Based on Comparative Evidence


Asymmetric Synthesis of Calcium Channel Blocker Intermediates (e.g., Barnidipine)

The (R)-enantiomer of 1-benzyl-3-hydroxypyrrolidine is a key chiral building block for synthesizing Barnidipine, a dihydropyridine calcium channel blocker used for treating hypertension [1]. The defined (R)-stereochemistry at C-3 is essential for the drug's pharmacological activity, as the (S)-enantiomer would lead to a different diastereomer with potentially altered or no therapeutic effect. Procurement of high-purity (>99% ee) material, as validated by scalable synthetic processes [2], is critical for this application.

Synthesis of Muscarinic M3 Receptor Antagonist Intermediates (e.g., Darifenacin)

This compound is a crucial intermediate in the synthesis of Darifenacin, a medication for overactive bladder [2]. The N-benzyl group is integral to the synthetic route, providing orthogonal protection that allows for selective functionalization of the pyrrolidine ring before final deprotection [2]. Using the (R)-1-benzyl-3-hydroxypyrrolidine HCl directly avoids the need for a separate N-protection step, as documented in comparative synthetic analysis [2].

Preparation of Carbapenem Antibiotic Intermediates (e.g., Panipenem)

Enantiopure 1-benzyl-3-hydroxypyrrolidine serves as a critical starting material for the synthesis of Panipenem, a broad-spectrum carbapenem antibiotic [2]. The high enantiomeric purity (>99% ee) achievable for this compound [2] is a prerequisite for the subsequent stereoselective steps in the antibiotic's complex synthesis. The scalable nature of its production ensures a reliable supply chain for this important class of pharmaceuticals.

Chiral Ligand Synthesis for Asymmetric Catalysis

Derivatives of this compound, such as the corresponding 3,4-dihydroxypyrrolidines, are used to synthesize optically active phosphane ligands for asymmetric hydrogenation catalysts [1]. The (R)-1-Benzyl-3-hydroxypyrrolidine scaffold provides a rigid, chiral framework for the ligand. The high enantiomeric purity of the starting material is directly reflected in the enantioselectivity of the resulting catalyst, making procurement of >99% ee material a critical factor for achieving high enantioselectivity in catalytic reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Benzyl-3-hydroxypyrrolidine(HCl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.